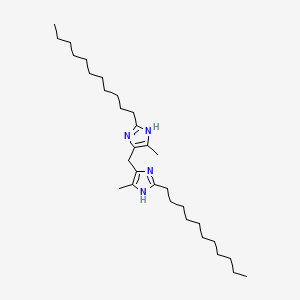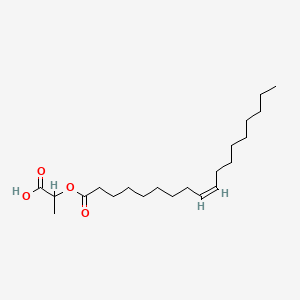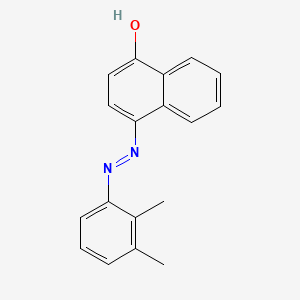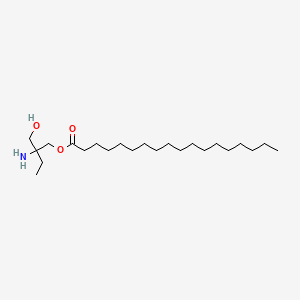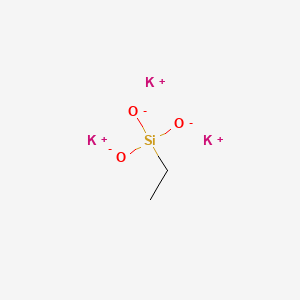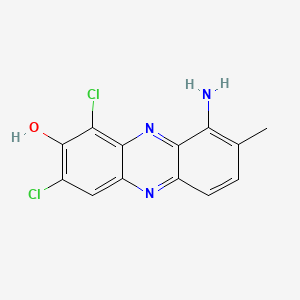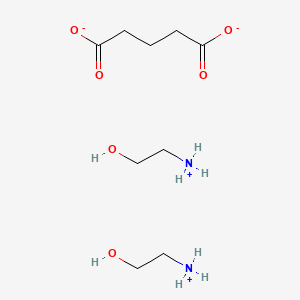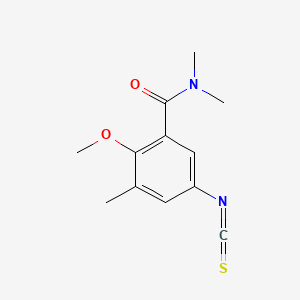
Tioxymid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tioxymid, also known as 5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide, is a chemical compound with the molecular formula C12H14N2O2S. It is primarily known for its applications as a fungicide in agricultural settings. The compound is characterized by its isothiocyanate functional group, which contributes to its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tioxymid typically involves the reaction of 5-amino-2-methoxy-N,N,3-trimethylbenzamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 5-amino-2-methoxy-N,N,3-trimethylbenzamide
Reagent: Thiophosgene
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent decomposition of the thiophosgene.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tioxymid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Thioureas and related compounds
Aplicaciones Científicas De Investigación
Tioxymid has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Employed as a fungicide to protect crops from fungal infections .
Mecanismo De Acción
The mechanism of action of Tioxymid involves the inhibition of key enzymes in fungal cells. The isothiocyanate group reacts with thiol groups in proteins, leading to the disruption of essential cellular processes. This results in the inhibition of fungal growth and proliferation. The molecular targets include enzymes involved in cellular respiration and cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Thiomide
- Thioamide
- Thiocarbamate
Comparison
Tioxymid is unique due to its specific isothiocyanate functional group, which imparts distinct biological activity compared to other similar compounds. While thiomide and thioamide also contain sulfur, their functional groups differ, leading to variations in their chemical reactivity and biological effects. Thiocarbamate, on the other hand, has a different mechanism of action and is used in different applications .
Conclusion
This compound is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine Its unique chemical structure and reactivity make it a valuable tool in various scientific and industrial fields
Propiedades
Número CAS |
70751-94-9 |
|---|---|
Fórmula molecular |
C12H14N2O2S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C12H14N2O2S/c1-8-5-9(13-7-17)6-10(11(8)16-4)12(15)14(2)3/h5-6H,1-4H3 |
Clave InChI |
SJDGOKGRYGWNTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C(=O)N(C)C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



